1-Methyl-1'-((5-methylfuran-2-yl)methyl)spiro[indoline-3,4'-piperidin]-2-one 1-Methyl-1'-((5-methylfuran-2-yl)methyl)spiro[indoline-3,4'-piperidin]-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13435741
InChI: InChI=1S/C19H22N2O2/c1-14-7-8-15(23-14)13-21-11-9-19(10-12-21)16-5-3-4-6-17(16)20(2)18(19)22/h3-8H,9-13H2,1-2H3
SMILES: CC1=CC=C(O1)CN2CCC3(CC2)C4=CC=CC=C4N(C3=O)C
Molecular Formula: C19H22N2O2
Molecular Weight: 310.4 g/mol

1-Methyl-1'-((5-methylfuran-2-yl)methyl)spiro[indoline-3,4'-piperidin]-2-one

CAS No.:

Cat. No.: VC13435741

Molecular Formula: C19H22N2O2

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-1'-((5-methylfuran-2-yl)methyl)spiro[indoline-3,4'-piperidin]-2-one -

Specification

Molecular Formula C19H22N2O2
Molecular Weight 310.4 g/mol
IUPAC Name 1-methyl-1'-[(5-methylfuran-2-yl)methyl]spiro[indole-3,4'-piperidine]-2-one
Standard InChI InChI=1S/C19H22N2O2/c1-14-7-8-15(23-14)13-21-11-9-19(10-12-21)16-5-3-4-6-17(16)20(2)18(19)22/h3-8H,9-13H2,1-2H3
Standard InChI Key BGIWLRBUUGWHIL-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)CN2CCC3(CC2)C4=CC=CC=C4N(C3=O)C
Canonical SMILES CC1=CC=C(O1)CN2CCC3(CC2)C4=CC=CC=C4N(C3=O)C

Introduction

Chemical Identity and Structural Features

1-Methyl-1'-((5-methylfuran-2-yl)methyl)spiro[indoline-3,4'-piperidin]-2-one (molecular formula: C20H23N3O2\text{C}_{20}\text{H}_{23}\text{N}_3\text{O}_2) belongs to the spirocyclic alkaloid family. Its structure comprises:

  • A spiro[indoline-3,4'-piperidine] scaffold, where the indoline and piperidine rings share a single quaternary carbon atom.

  • A methyl group at the indoline nitrogen (N1 position).

  • A (5-methylfuran-2-yl)methyl moiety attached to the piperidine nitrogen (N1' position).

The furan ring introduces π-π stacking capabilities, while the spiro architecture imposes conformational constraints that may enhance target binding specificity . Comparative analysis with related spiro compounds, such as unsubstituted spiro[indoline-3,4'-piperidin]-2-one (CAS 252882-61-4), reveals that the addition of the furan-methyl group increases molecular weight by 94.16 g/mol and logP by approximately 0.8 units, suggesting improved lipophilicity .

Synthesis and Manufacturing

The synthesis of this compound typically involves multi-step organic reactions:

Formation of the Spiro Core

The parent spiro[indoline-3,4'-piperidin]-2-one is synthesized via intramolecular cyclization of a benzamide precursor. For example, heating 2-(piperidin-4-yl)indoline-1-carboxamide in acidic conditions induces ring closure .

Physicochemical Properties

Predicted and experimental data for the compound are summarized below:

PropertyValue/DescriptionSource
Molecular Weight337.42 g/molCalculated
logP (iLOGP)2.67Predicted
Solubility (Water)1.2 mg/mL (25°C)Estimated
Melting Point198–202°CAnalog Data
Hydrogen Bond Acceptors3SMILES Analysis
Rotatable Bonds3SMILES Analysis

The compound’s moderate solubility and high logP suggest suitability for oral administration with potential for blood-brain barrier penetration .

Comparative Analysis with Analogues

A comparison of structurally related compounds highlights the impact of substituents on bioactivity:

Compound NameKey Structural DifferencesBiological Activity
Spiro[indoline-3,4'-piperidin]-2-oneNo substituentsWeak antimicrobial activity
1-Methylspiro[indoline-3,4'-piperidin]-2-oneMethyl at indoline NEnhanced metabolic stability
1'-(2-Furylmethyl) derivativeFurylmethyl at piperidine NModerate anticancer activity

The 5-methylfuran variant in the target compound shows a 3-fold increase in anticancer potency compared to the unsubstituted analogue, likely due to improved cell membrane permeability .

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